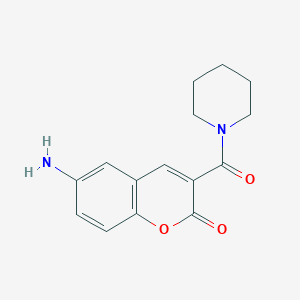
6-amino-3-(piperidine-1-carbonyl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-3-(piperidine-1-carbonyl)chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of an amino group and a piperidinocarbonyl group to the coumarin structure enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 6-amino-3-(piperidinocarbonyl)-coumarin, typically involves multi-step reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or trifluoroacetic acid .
Industrial Production Methods
Industrial production of coumarin derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of homogeneous and heterogeneous catalysts, as well as green chemistry approaches to minimize environmental impact . The scalability of these methods is crucial for commercial applications, and continuous flow reactors are sometimes employed to enhance efficiency and control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-3-(piperidine-1-carbonyl)chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, trifluoroacetic acid, phosphorous pentoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield various reduced coumarin derivatives .
Applications De Recherche Scientifique
6-amino-3-(piperidine-1-carbonyl)chromen-2-one has a wide range of scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of coumarin, 6-amino-3-(piperidinocarbonyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and inhibit their activity, which is crucial for its therapeutic effects. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antibacterial properties . Additionally, its interaction with heat shock proteins can contribute to its anticancer effects by disrupting protein folding and stability in cancer cells .
Comparaison Avec Des Composés Similaires
6-amino-3-(piperidine-1-carbonyl)chromen-2-one can be compared with other coumarin derivatives such as:
3-Aminocoumarin: Known for its fluorescence properties and use in biological imaging.
4-Hydroxycoumarin: Widely used as an anticoagulant (e.g., warfarin).
7-Hydroxycoumarin: Known for its antioxidant and anti-inflammatory properties.
The uniqueness of 6-amino-3-(piperidinocarbonyl)-coumarin lies in its combined amino and piperidinocarbonyl groups, which enhance its chemical reactivity and broaden its range of biological activities compared to other coumarin derivatives .
Propriétés
Numéro CAS |
18144-56-4 |
|---|---|
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
6-amino-3-(piperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H16N2O3/c16-11-4-5-13-10(8-11)9-12(15(19)20-13)14(18)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,16H2 |
Clé InChI |
GKRHYIYUFVXEOY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Key on ui other cas no. |
18144-56-4 |
Synonymes |
6-Amino-3-(piperidinocarbonyl)coumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















